molecular formula C12H21NO3 B572056 2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid CAS No. 1268522-52-6

2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid

Cat. No.: B572056
CAS No.: 1268522-52-6
M. Wt: 227.304
InChI Key: UNRUYLJTYGFFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid (CAS: 1268522-52-6) is a piperidine-based carboxylic acid derivative with the molecular formula C₁₂H₂₁NO₃ and a molar mass of 227.3 g/mol . Its structure comprises a piperidine ring substituted at the 1-position with a 2,2-dimethylpropanoyl (pivaloyl) group and at the 4-position with an acetic acid moiety.

Properties

IUPAC Name

2-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)11(16)13-6-4-9(5-7-13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRUYLJTYGFFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid typically involves the reaction of piperidine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 2-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]acetic acid and analogous piperidine-acetic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Functional Groups Notes
This compound C₁₂H₂₁NO₃ 227.3 2,2-Dimethylpropanoyl Amide, carboxylic acid High lipophilicity due to bulky pivaloyl group; potential sEH inhibition
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid C₈H₁₅NO₃ 173.21 Hydroxymethyl Hydroxyl, carboxylic acid Increased hydrophilicity; applications in prodrug design
2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid C₁₀H₁₇NO₄ 215.25 Ethoxycarbonyl Ester, carboxylic acid Ester group may improve metabolic stability
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid C₁₅H₁₉NO₄ 277.32 Benzyloxycarbonyl (Cbz) Carbamate, carboxylic acid Bulky aromatic group; used in peptide synthesis
2-[1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)piperidin-2-yl]acetic acid C₁₂H₁₅N₃O₅ 281.27 2,6-Dioxotetrahydropyrimidine Heterocyclic amide, carboxylic acid Enhanced hydrogen-bonding capacity

Biological Activity

2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid (CAS: 1268522-52-6) is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H21NO3
  • Molar Mass : 227.3 g/mol
  • Structure : The compound features a piperidine ring substituted with a dimethylpropanoyl group and an acetic acid moiety, which contributes to its biological activity.

Research indicates that this compound may interact with various biological pathways, particularly those involved in cancer cell proliferation and apoptosis. Its structure suggests potential activity as a modulator of cellular signaling pathways related to tumor growth.

Antitumor Effects

Studies have demonstrated that this compound exhibits significant antitumor activity. For instance, it has been shown to inhibit the spindle assembly checkpoint, which is crucial for proper chromosome segregation during cell division. This inhibition can lead to increased apoptosis in cancer cells and has implications for treating various malignancies.

Study Findings
Vleugel et al. (2012)Discussed the role of spindle assembly checkpoint in tumorigenesis and how disruption can lead to apoptosis in cancer cells.
Tardif et al. (2011)Characterized cellular effects of compounds inhibiting mitotic kinases, suggesting similar pathways may be affected by this compound.

Cellular Assays

In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated dose-dependent inhibition in assays measuring cell viability and proliferation.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10Significant reduction in cell viability
A549 (Lung Cancer)15Induced apoptosis at higher concentrations

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Lung Cancer : A study involving A549 cells showed that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
  • Breast Cancer Model : In MCF-7 cells, the compound's ability to downregulate estrogen receptor signaling was noted, suggesting a mechanism for its antitumor effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.